

(R,R)-Diethyl tartrate vs (S,S)-Diethyl tartrate

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Compound of Interest

Compound Name: *Diethyl tartrate*

Cat. No.: *B121065*

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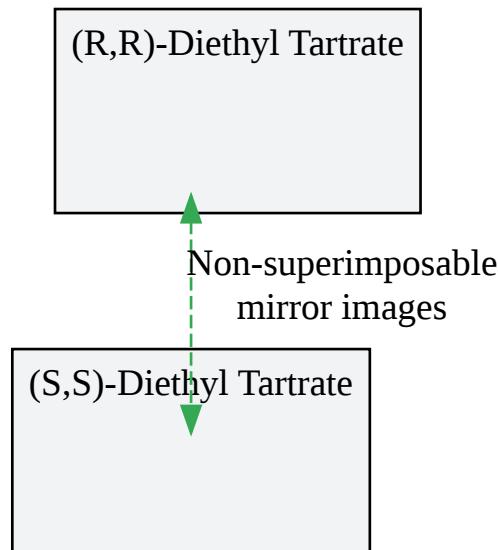
An In-depth Technical Guide to (R,R)- and (S,S)-**Diethyl Tartrate** for Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-**Diethyl tartrate** and (S,S)-**Diethyl tartrate** are the enantiomeric forms of diethyl 2,3-dihydroxybutanedioate. These chiral molecules are of immense importance in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its therapeutic efficacy and safety.^{[1][2]} This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (R,R)- and (S,S)-**diethyl tartrate**, with a focus on their roles as chiral auxiliaries and building blocks in asymmetric synthesis.

As enantiomers, (R,R)- and (S,S)-**diethyl tartrate** possess identical physical properties in a non-chiral environment, such as melting point, boiling point, and solubility. However, they exhibit opposite optical rotations and interact differently with other chiral molecules, a property that is harnessed in asymmetric catalysis and chiral resolution.^{[2][3]}

Core Concepts: Enantiomers and Chirality



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Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (R,R)- and (S,S)-**diethyl tartrate** for easy comparison. As enantiomers, their physical properties are identical, with the exception of the sign of their specific optical rotation.

Property	(R,R)-Diethyl Tartrate	(S,S)-Diethyl Tartrate
Synonyms	(+)-Diethyl L-tartrate, Diethyl (2R,3R)-tartrate	(-)-Diethyl D-tartrate, Diethyl (2S,3S)-tartrate
CAS Number	87-91-2[1][3]	13811-71-7[3]
Molecular Formula	C ₈ H ₁₄ O ₆ [4][5]	C ₈ H ₁₄ O ₆ [5]
Molecular Weight	206.19 g/mol [4][6]	206.19 g/mol [6]
Appearance	Colorless to pale yellow liquid[7]	Colorless to pale yellow liquid
Melting Point	17 °C[1][3]	17 °C
Boiling Point	280 °C (at 1013 hPa)[1][3][8]	270 - 274 °C (at 1013 hPa)[8]
	162 °C (at 19 mmHg)	162 °C (at 25 hPa)
Density	1.204 g/mL at 25 °C[1]	1.20 g/cm ³ at 20 °C
Refractive Index (n ²⁰ /D)	1.446[1]	1.444 - 1.448[7]
Specific Rotation [α] ²⁰ /D	+8.5° (neat)[9]	-8.5° (neat)

Experimental Protocols

Synthesis of (R,R)- and (S,S)-Diethyl Tartrate

The synthesis of both (R,R)- and (S,S)-**diethyl tartrate** is typically achieved through the Fischer esterification of the corresponding enantiomer of tartaric acid with ethanol in the presence of an acid catalyst.[10]

Materials:

- (2R,3R)-(+)-Tartaric acid or (2S,3S)-(-)-Tartaric acid
- Absolute ethanol
- Concentrated sulfuric acid or dry hydrochloric acid gas
- Anhydrous sodium sulfate or magnesium sulfate

- Sodium bicarbonate solution (saturated)
- Brine

Equipment:

- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a round-bottom flask, add the respective tartaric acid enantiomer and an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid. Alternatively, cool the mixture in an ice bath and saturate it with dry hydrochloric acid gas.[\[10\]](#)
- Heat the mixture to reflux for several hours to drive the esterification to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **diethyl tartrate**.

- Purify the crude product by vacuum distillation to yield the pure (R,R)- or (S,S)-**diethyl tartrate**.[\[10\]](#)

Sharpless Asymmetric Epoxidation of an Allylic Alcohol

The Sharpless asymmetric epoxidation is a cornerstone of modern asymmetric synthesis, allowing for the highly enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[\[11\]](#)[\[12\]](#) The choice of the **diethyl tartrate** enantiomer dictates the stereochemical outcome of the epoxidation.

Materials:

- Allylic alcohol
- Titanium(IV) isopropoxide $[\text{Ti}(\text{O-i-Pr})_4]$
- (R,R)-**Diethyl tartrate** or (S,S)-**Diethyl tartrate**
- tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous)
- Dichloromethane (anhydrous)
- Molecular sieves (4 \AA , powdered)

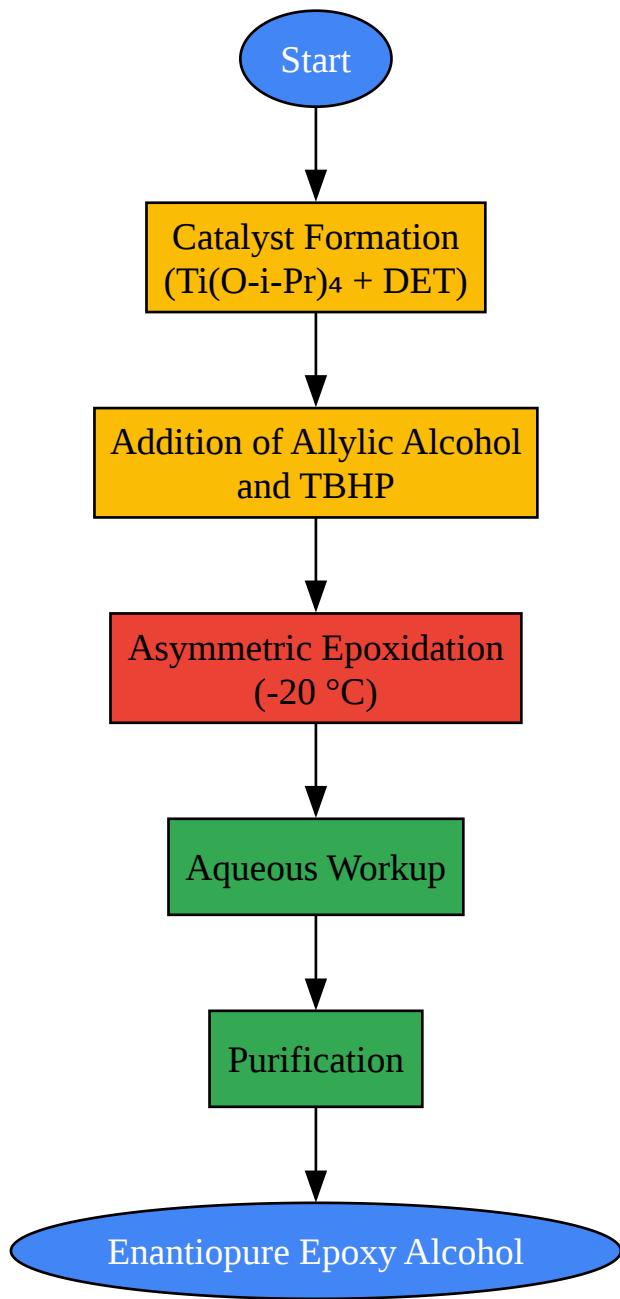
Equipment:

- Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
- Syringes and needles
- Dry ice/acetone bath

Procedure:

- Under an inert atmosphere (nitrogen or argon), charge a flame-dried flask with powdered 4 \AA molecular sieves and anhydrous dichloromethane.
- Cool the flask to -20 °C.

- Add titanium(IV) isopropoxide via syringe, followed by the dropwise addition of the chosen **diethyl tartrate** enantiomer. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.
- Add the allylic alcohol to the reaction mixture.
- Slowly add the pre-cooled anhydrous TBHP solution dropwise, ensuring the internal temperature remains below -10 °C.
- Stir the reaction at -20 °C and monitor its progress by TLC.
- Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.
- Stir vigorously for 1 hour, then separate the organic layer.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting epoxy alcohol by flash column chromatography.



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Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) of a chiral product is a measure of its optical purity. It is crucial to determine the ee of the products obtained from asymmetric reactions. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and reliable method.

General HPLC Protocol for ee Determination:

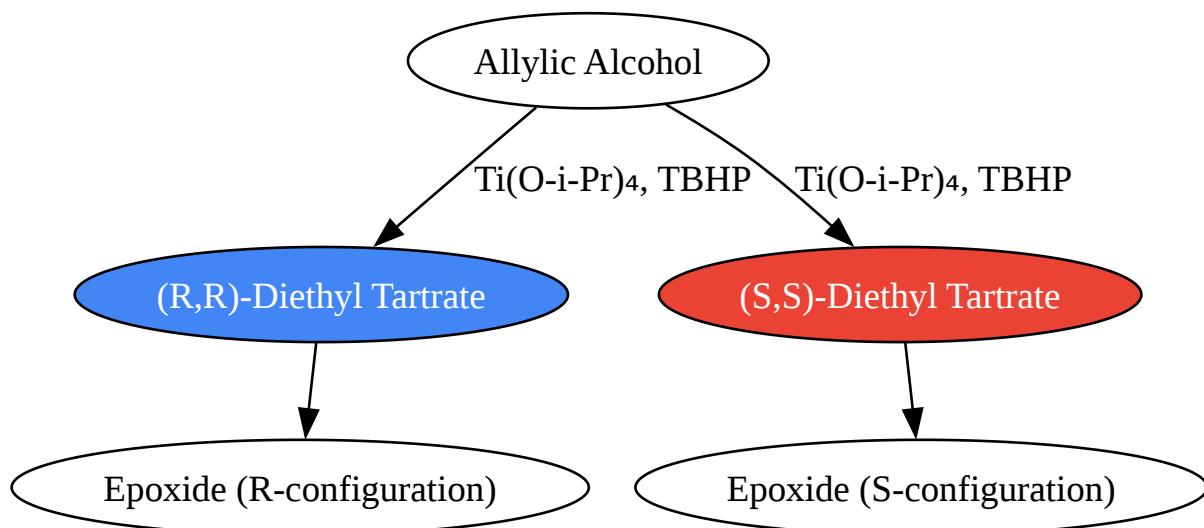
- Column Selection: Choose a suitable chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®). The selection depends on the specific analyte.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve good separation of the enantiomers.
- Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
- Injection and Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, resulting in two separate peaks in the chromatogram.
- Calculation of ee: The enantiomeric excess is calculated from the areas of the two peaks using the following formula: $ee (\%) = [(Area_1 - Area_2) / (Area_1 + Area_2)] * 100$ where $Area_1$ and $Area_2$ are the areas of the peaks corresponding to the major and minor enantiomers, respectively.

Applications in Asymmetric Synthesis and Drug Development

(R,R)- and (S,S)-**diethyl tartrate** are indispensable tools in the synthesis of a wide range of chiral molecules, including natural products, pharmaceuticals, and agrochemicals.

Sharpless Asymmetric Epoxidation

As detailed in the experimental protocol, the most prominent application of **diethyl tartrate** enantiomers is in the Sharpless asymmetric epoxidation. This reaction provides access to enantiomerically enriched 2,3-epoxyalcohols, which are versatile intermediates that can be converted into diols, aminoalcohols, and other valuable chiral building blocks.^{[11][12]} The predictability of the stereochemical outcome based on the choice of the **diethyl tartrate** enantiomer makes it a powerful tool for target-oriented synthesis.



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Chiral Ligands for Other Asymmetric Reactions

The hydroxyl groups of **diethyl tartrate** can be further modified to generate a variety of chiral ligands for other metal-catalyzed asymmetric reactions. For instance, TADDOLs ($\alpha,\alpha,\alpha',\alpha'$ -tetraaryl-1,3-dioxolane-4,5-dimethanols), which are derived from **diethyl tartrate**, are effective ligands for asymmetric additions to carbonyls, Diels-Alder reactions, and other transformations. [3]

Chiral Building Blocks

Beyond their use as chiral auxiliaries, (R,R)- and (S,S)-**diethyl tartrate** can also serve as chiral building blocks, where their stereocenters are incorporated into the final target molecule. They are particularly useful for the synthesis of molecules containing a 1,2-diol moiety.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[2] **Diethyl tartrate** and its derivatives can be used as chiral resolving agents. The principle involves the reaction of the racemic mixture with an enantiomerically pure tartrate derivative to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[13][14] Following separation, the resolving agent is removed to yield the

separated enantiomers. For example, racemic amines can be resolved by forming diastereomeric salts with a chiral tartaric acid derivative.[15][16]

Conclusion

(R,R)- and (S,S)-**diethyl tartrate** are fundamental and versatile chiral reagents in modern organic chemistry. Their ready availability, relatively low cost, and the high degree of stereocontrol they impart in asymmetric reactions have solidified their importance in both academic research and industrial applications, particularly in the development of new pharmaceuticals. A thorough understanding of their properties and reactivity is essential for any scientist working in the field of asymmetric synthesis and drug development.

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